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Abstract
15-Oxospiramilactone, also known as S3, is a diterpenoid derivative isolated from the plant

Spiraea japonica. It has garnered significant interest in the scientific community for its potent

and specific biological activity as a covalent inhibitor of Ubiquitin-Specific Protease 30 (USP30),

a key regulator of mitochondrial quality control. By inhibiting USP30, 15-Oxospiramilactone
promotes mitochondrial fusion and Parkin-mediated mitophagy, offering a promising

therapeutic avenue for conditions associated with mitochondrial dysfunction, such as

neurodegenerative diseases. This document provides a comprehensive overview of the

chemical structure, physicochemical properties, and known biological activities of 15-
Oxospiramilactone, including detailed experimental protocols for assays relevant to its study.

Chemical Structure and Physicochemical Properties
15-Oxospiramilactone is a complex polycyclic diterpenoid. Its structure and properties are

summarized below.

Chemical Structure:

IUPAC Name: (1S,2R,4S,7R,8R,10R,11R)-8-hydroxy-11-methyl-5-methylidene-13-

oxapentacyclo[9.3.3.24,7.01,10.02,7]nonadecane-6,14-dione[1]
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Molecular Formula: C₂₀H₂₆O₄[1]

SMILES: C[C@@]12CCC[C@@]3([C@@H]1C--INVALID-LINK--

C(=C)C5=O">C@HO)C(=O)OC2[1]

Physicochemical Data:

The following table summarizes the key physicochemical properties of 15-Oxospiramilactone.

Please note that the majority of these values are computationally predicted and sourced from

the PubChem database. Experimental data on properties such as melting point and boiling

point are not readily available in the reviewed literature.

Property Value Source

Molecular Weight 330.4 g/mol PubChem (Computed)[1]

Exact Mass 330.18310931 Da PubChem (Computed)[1]

XLogP3 2.6 PubChem (Computed)[1]

Hydrogen Bond Donors 1 PubChem (Computed)[1]

Hydrogen Bond Acceptors 4 PubChem (Computed)[1]

Rotatable Bond Count 0 PubChem (Computed)[1]

Topological Polar Surface Area 63.6 Å² PubChem (Computed)[1]

Heavy Atom Count 24 PubChem (Computed)[1]

Complexity 669 PubChem (Computed)[1]

Solubility: While specific solubility values are not published, 15-Oxospiramilactone is reported

to be soluble in organic solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO,

and Acetone.

Spectroscopic Data: As of the latest literature review, detailed experimental spectroscopic data

(¹H-NMR, ¹³C-NMR, Mass Spectrometry, IR) for 15-Oxospiramilactone have not been made

publicly available in the primary research articles describing its biological activity.
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Biological Activity and Mechanism of Action
15-Oxospiramilactone is a potent inhibitor of USP30, a deubiquitinase localized to the outer

mitochondrial membrane. USP30 acts as a negative regulator of mitochondrial quality control

pathways.

Mechanism of Action: 15-Oxospiramilactone covalently binds to the active site cysteine

residue (Cys77) of USP30.[2] This irreversible inhibition prevents USP30 from removing

ubiquitin chains from mitochondrial outer membrane proteins, including the mitofusins Mfn1

and Mfn2. The resulting increase in non-degradative ubiquitination of Mfn1/2 enhances their

activity, leading to the promotion of mitochondrial fusion.[3] This mechanism is crucial for

restoring mitochondrial network integrity in cells with deficient mitochondrial dynamics.[3]

Furthermore, by opposing the deubiquitinating activity of USP30, 15-Oxospiramilactone
facilitates Parkin-mediated mitophagy, a selective autophagy process that clears damaged

mitochondria.[4]

At lower concentrations (e.g., 2 µM), 15-Oxospiramilactone selectively promotes

mitochondrial fusion without inducing apoptosis. However, at higher concentrations, it has been

reported to induce apoptosis through inhibition of the Wnt signaling pathway.

Signaling Pathway of 15-Oxospiramilactone in Mitochondrial Fusion:

15-Oxospiramilactone (S3) USP30 (Deubiquitinase)

Ubiquitinated Mfn1/Mfn2

 Deubiquitination

Mfn1/Mfn2 Ubiquitination 

Mitochondrial Fusion

Ubiquitin
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Caption: Inhibition of USP30 by 15-Oxospiramilactone promotes mitochondrial fusion.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b609486?utm_src=pdf-body
https://www.benchchem.com/product/b609486?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8927814/
https://pubmed.ncbi.nlm.nih.gov/24513856/
https://pubmed.ncbi.nlm.nih.gov/24513856/
https://www.benchchem.com/product/b609486?utm_src=pdf-body
https://www.mdpi.com/1420-3049/27/15/4957
https://www.benchchem.com/product/b609486?utm_src=pdf-body
https://www.benchchem.com/product/b609486?utm_src=pdf-body
https://www.benchchem.com/product/b609486?utm_src=pdf-body-img
https://www.benchchem.com/product/b609486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Workflow for Investigating 15-Oxospiramilactone's Effect on Mitophagy:

Treat cells (e.g., HeLa-Parkin) with
15-Oxospiramilactone (S3) and a

mitochondrial depolarizing agent (e.g., CCCP)

Incubate for a defined period
(e.g., 6-24 hours)

Choose Endpoint Analysis

Fluorescence Microscopy
(e.g., mt-Keima, LC3 co-localization)

Biochemical Analysis
(Western Blot for mitochondrial proteins)

Flow Cytometry
(mt-Keima)

Quantify Mitophagic Flux

Click to download full resolution via product page

Caption: Experimental workflow for assessing 15-Oxospiramilactone-induced mitophagy.

Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of 15-
Oxospiramilactone.

In Vitro USP30 Activity Assay
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This assay measures the ability of 15-Oxospiramilactone to inhibit the deubiquitinating activity

of recombinant USP30.

Materials:

Recombinant human USP30 (e.g., residues 57–517)

Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

15-Oxospiramilactone

Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 0.1 mg/ml BSA, 0.05% Tween 20, 1

mM DTT

384-well black, clear-bottom plates

Fluorescence plate reader (e.g., FLIPR TETRA)

Procedure:

Prepare a dilution series of 15-Oxospiramilactone in 100% DMSO. Use an acoustic

liquid handler (e.g., ECHO 550) to dispense nanoliter volumes into the 384-well plate.

Prepare a 2x concentrated solution of recombinant human USP30 (e.g., 10 nM) in USP30

activity assay buffer.

Dispense 15 µL of the 2x USP30 solution into each well containing the compound.

Incubate the plate for 30 minutes at room temperature to allow for compound binding to

the enzyme.

Prepare a 2x concentrated solution of Ub-Rho110 (e.g., 200 nM) in the assay buffer.

To initiate the reaction, dispense 15 µL of the 2x Ub-Rho110 solution into each well. The

final concentrations will be 5 nM USP30 and 100 nM Ub-Rho110.

Immediately place the plate in a fluorescence plate reader and measure the increase in

fluorescence (Excitation/Emission ~485/520 nm) every 30 seconds for 60 minutes.
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Calculate the initial reaction rates and plot them against the inhibitor concentration to

determine the IC₅₀ value.[5]

Cell-Based Mitochondrial Fusion Assay
This protocol assesses the effect of 15-Oxospiramilactone on mitochondrial morphology in

cultured cells.

Materials:

Adherent cell line (e.g., HeLa or Mouse Embryonic Fibroblasts - MEFs)

Mitochondria-targeted fluorescent protein (e.g., mito-GFP or mito-DsRed)

15-Oxospiramilactone

Complete culture medium (e.g., DMEM with 10% FBS)

Glass-bottom dishes for microscopy

Confocal microscope

Procedure:

Seed cells expressing a mitochondrial fluorescent reporter onto glass-bottom dishes.

Allow cells to adhere and grow for 24 hours.

Treat the cells with the desired concentration of 15-Oxospiramilactone (e.g., 2 µM) or

vehicle control (DMSO).

Incubate the cells for a specified time course (e.g., 12, 24 hours).

After incubation, visualize the mitochondrial morphology using a confocal microscope.

Acquire z-stack images of individual cells.

Analyze mitochondrial morphology. This can be done qualitatively by observing the

transition from fragmented, punctate mitochondria to elongated, tubular networks, or
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quantitatively using image analysis software to measure mitochondrial length and

branching.[6][7]

Parkin-Mediated Mitophagy Assay (using mt-Keima)
This assay quantitatively measures the delivery of mitochondria to lysosomes, a hallmark of

mitophagy, using the pH-sensitive fluorescent protein mt-Keima.

Materials:

HeLa cells stably expressing Parkin (HeLa-Parkin)

Lentivirus for mt-Keima expression

15-Oxospiramilactone

Mitochondrial depolarizing agent (e.g., CCCP or a combination of Oligomycin/Antimycin A)

Complete culture medium

Flow cytometer with 405 nm and 561 nm lasers

Procedure:

Transduce HeLa-Parkin cells with mt-Keima lentivirus to generate a stable cell line.

Seed the HeLa-Parkin-mt-Keima cells in culture plates.

Treat the cells with 15-Oxospiramilactone or vehicle control for a pre-determined time.

Induce mitophagy by adding a mitochondrial depolarizing agent (e.g., 10 µM CCCP) for 6-

24 hours.

Harvest the cells by trypsinization and wash with ice-cold PBS.

Resuspend the cells in FACS buffer.

Analyze the cells using a flow cytometer. Excite mt-Keima with both the 405 nm laser

(detecting the acidic, lysosomal form) and the 561 nm laser (detecting the neutral,
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mitochondrial form).

Calculate the ratio of the signal from the 405 nm excitation to the 561 nm excitation. An

increase in this ratio indicates an increase in mitophagic flux.[8][9]

Conclusion
15-Oxospiramilactone is a valuable research tool for investigating the intricacies of

mitochondrial dynamics and quality control. Its specific mechanism of action as a USP30

inhibitor allows for the targeted modulation of mitochondrial fusion and mitophagy. The

experimental protocols outlined in this guide provide a framework for researchers to further

explore the therapeutic potential of this and other related compounds in diseases characterized

by mitochondrial dysfunction. Further research is warranted to obtain detailed experimental

physicochemical and spectroscopic data to complete the characterization of this promising

natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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